Dexamethasone (water-soluble)
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Overview
Description
Dexamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. The water-soluble form of dexamethasone is often used in various medical and scientific applications due to its enhanced solubility and bioavailability. This form is typically achieved by forming inclusion complexes with cyclodextrins, which significantly improve its solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of water-soluble dexamethasone involves the formation of inclusion complexes with cyclodextrins. One common method is the co-evaporation technique, where dexamethasone and cyclodextrin are dissolved in a suitable solvent, followed by evaporation to form the complex. Another method is freeze-drying, which involves freezing the solution and then sublimating the solvent under reduced pressure .
Industrial Production Methods: Industrial production of water-soluble dexamethasone typically involves large-scale co-evaporation or freeze-drying processes. These methods ensure the consistent formation of the inclusion complex, which is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone undergoes several types of chemical reactions, including:
Oxidation: Dexamethasone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups in dexamethasone.
Substitution: Substitution reactions can occur at various positions on the dexamethasone molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various dexamethasone derivatives, which may have different pharmacological properties .
Scientific Research Applications
Dexamethasone (water-soluble) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell culture studies to investigate its effects on cell signaling and gene expression.
Mechanism of Action
Dexamethasone exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The molecular targets include interleukin-1, interleukin-6, tumor necrosis factor-alpha, and enzymes such as cyclooxygenase-2 .
Comparison with Similar Compounds
Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Betamethasone: A synthetic corticosteroid with a similar structure but different pharmacokinetics.
Uniqueness: Dexamethasone is unique due to its high potency and long duration of action compared to other corticosteroids. Its water-soluble form further enhances its bioavailability and makes it suitable for a wider range of applications .
Properties
Molecular Formula |
C64H100O39 |
---|---|
Molecular Weight |
1493.5 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;(8S,9S,10R,11S,13S,16R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C42H70O35.C22H30O4/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,2)20(15)17(25)10-22(16,3)19(12)18(26)11-23/h8-63H,1-7H2;6-7,9,12,15-17,19-20,23,25H,4-5,8,10-11H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;12-,15+,16?,17+,19-,20-,21+,22+/m11/s1 |
InChI Key |
XEJNDGTUKUMQNG-ARJMFYCQSA-N |
Isomeric SMILES |
C[C@@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
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